Molecular Topology: Hydrogen Bond Donor Count of Zero Differentiates This Compound from Hydroxyl- or Amino-Bearing Pyrrolopyridine-Dione Analogs
The target compound (CAS 102267-93-6) possesses zero hydrogen bond donors (HBD = 0), three hydrogen bond acceptors (HBA = 3), and only one rotatable bond, yielding a topological polar surface area consistent with high passive membrane permeability . By contrast, the 6-(3-hydroxyphenyl) analog introduces one HBD via the phenolic –OH, altering solubility and permeability balance, while 6-(4-amino-phenyl) or 6-(2-aminomethyl) analogs introduce additional HBDs that further shift the physicochemical profile toward increased aqueous solubility at the expense of passive permeability . The absence of HBDs in the target compound makes it particularly suitable for applications requiring neutral, lipophilic building blocks in medicinal chemistry campaigns where hydrogen bond donor count must be minimized to optimize CNS penetration or oral bioavailability per Lipinski's Rule of Five.
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 HBD (computed) |
| Comparator Or Baseline | 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: 1 HBD; 6-(4-aminophenyl) analogs: ≥2 HBD |
| Quantified Difference | ΔHBD = 1–2 fewer donors than hydroxyl- or amino-substituted N-aryl analogs |
| Conditions | Computed from SMILES using standard cheminformatics descriptors (chem960.com); HBD count confirmed by structural inspection |
Why This Matters
For procurement decisions in CNS or oral drug discovery programs, a building block with zero HBDs offers a cleaner starting point for controlling permeability and avoiding solubility-limited absorption compared to HBD-bearing analogs.
